molecular formula C22H23N3O6 B10987968 N-(2,4-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10987968
M. Wt: 425.4 g/mol
InChI Key: WLGABZRQELKFDJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a 3,4-dimethoxyphenyl group at position 3 and an acetamide moiety linked to a 2,4-dimethoxyphenyl group. Its structure combines electron-rich methoxy groups with a polar pyridazinone ring, which may enhance binding to biological targets through hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H23N3O6/c1-28-15-6-7-17(19(12-15)30-3)23-21(26)13-25-22(27)10-8-16(24-25)14-5-9-18(29-2)20(11-14)31-4/h5-12H,13H2,1-4H3,(H,23,26)

InChI Key

WLGABZRQELKFDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Isoxazole Intermediate Formation

1,3-Dicarbonyl compounds (e.g., ethyl acetoacetate) react with ethyl 2-chloro-2-(hydroxyimino)acetate under basic conditions to form isoxazole derivatives. For example:

Ethyl acetoacetate+Ethyl 2-chloro-2-(hydroxyimino)acetateBaseIsoxazole (X)\text{Ethyl acetoacetate} + \text{Ethyl 2-chloro-2-(hydroxyimino)acetate} \xrightarrow{\text{Base}} \text{Isoxazole (X)}

Conditions : Reflux in ethanol with sodium ethoxide (12 h, 70–80°C).

Pyridazinone Formation

Isoxazole intermediates undergo cyclocondensation with hydrazine hydrate to yield pyridazin-3(2H)-ones:

Isoxazole (X)+Hydrazine hydrateΔPyridazinone (XI)\text{Isoxazole (X)} + \text{Hydrazine hydrate} \xrightarrow{\Delta} \text{Pyridazinone (XI)}

Conditions : Reflux in ethanol (6–8 h, 80°C); yields 65–75%.

Introduction of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent is introduced via Suzuki-Miyaura coupling using boronic acid derivatives.

Suzuki-Miyaura Coupling

A bromide-functionalized pyridazinone (VI) reacts with 3,4-dimethoxyphenylboronic acid (IVa) under palladium catalysis:

Pyridazinone-Br (VI)+3,4-Dimethoxyphenylboronic acid (IVa)Pd catalyst3-(3,4-Dimethoxyphenyl)pyridazinone\text{Pyridazinone-Br (VI)} + \text{3,4-Dimethoxyphenylboronic acid (IVa)} \xrightarrow{\text{Pd catalyst}} \text{3-(3,4-Dimethoxyphenyl)pyridazinone}

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dioxane/water (3:1)

  • Temperature : 90°C, 18 h

  • Yield : 68–74%

Table 1: Optimization of Suzuki-Miyaura Coupling

CatalystBaseSolventTemperatureYield (%)Source
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90°C74
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O100°C62

Microwave irradiation reduces reaction time (10 min, 140°C) with comparable yields.

Acetamide Linkage Formation

The acetamide moiety is introduced via nucleophilic acyl substitution or coupling reactions.

Amide Bond Formation

The carboxylic acid derivative (VII) reacts with 2,4-dimethoxyaniline (VIIIa) using carbodiimide coupling agents:

Acid (VII)+2,4-Dimethoxyaniline (VIIIa)EDC/HOBtN-(2,4-Dimethoxyphenyl)acetamide\text{Acid (VII)} + \text{2,4-Dimethoxyaniline (VIIIa)} \xrightarrow{\text{EDC/HOBt}} \text{N-(2,4-Dimethoxyphenyl)acetamide}

Conditions :

  • Coupling agents : EDC (1.2 equiv), HOBt (1.5 equiv)

  • Base : DIPEA (2 equiv)

  • Solvent : DMF, RT, 3 h

  • Yield : 82%

Table 2: Amidation Reaction Parameters

Coupling AgentBaseSolventTime (h)Yield (%)Source
EDC/HOBtDIPEADMF382
DCC/DMAPTEACH₂Cl₂1275

Purification and Characterization

Purification

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1).

  • Recrystallization : Ethanol/water (3:1).

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.80 (m, 7H, aromatic), 3.85 (s, 6H, OCH₃), 2.10 (s, 3H, COCH₃).

  • HPLC-MS : m/z 483.2 [M+H]⁺.

Challenges and Optimization

Side Reactions

  • Over-alkylation : Mitigated by slow addition of alkylating agents.

  • Oxidative Degradation : Thioether intermediates require inert atmospheres.

Yield Improvement

  • Microwave Assistance : Reduces reaction time from 18 h to 10 min.

  • Catalyst Screening : PdCl₂(dppf) enhances selectivity for sterically hindered substrates .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro, halo, or other substituted derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound and Y041-4925 share identical molecular weights but differ in lipophilicity due to substituent variations.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 344.37 g/mol

The compound features a dimethoxyphenyl group and a pyridazine moiety, which are significant for its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer activities. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7) and lung carcinoma (A549), with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
Cell LineIC50 (μM)Reference
MCF-710.28
A54912.56
HCT1163.29

The mechanism by which this compound exerts its anticancer effects may involve the following pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit other biological activities:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 10.28 μM against MCF-7 cells.

Study 2: Mechanistic Insights

Another research article explored the mechanistic insights into the compound's action. It was found that the compound inhibited the phosphorylation of ERK1/2 pathways, which are crucial for cancer cell survival and proliferation. This inhibition led to increased apoptosis in treated cells as evidenced by caspase activation assays.

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis typically involves a multi-step approach:

  • Pyridazinone Core Formation : React hydrazine derivatives with carbonyl precursors under reflux in solvents like ethanol or acetic acid.
  • Substituent Introduction : Alkylation or acylation steps to attach dimethoxyphenyl groups, often using ethyl halides or acyl chlorides.
  • Final Acetylation : Coupling the intermediate with acetamide groups via nucleophilic substitution. Reaction progress is monitored using HPLC and NMR spectroscopy to ensure intermediate purity (≥95%) .

Q. Which analytical techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Confirms substituent positions and pyridazinone backbone integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₅N₃O₆).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What solvents and catalysts optimize synthesis?

  • Solvents : Dimethylformamide (DMF) for acylation; dichloromethane (DCM) for alkylation.
  • Catalysts : Triethylamine (TEA) for deprotonation; palladium catalysts for coupling reactions.
  • Temperature : 60–80°C for cyclization steps; room temperature for milder substitutions .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved?

Discrepancies often arise from:

  • Substituent Effects : The 3,4-dimethoxyphenyl group may enhance PDE4 inhibition, while 4-chlorophenyl analogs show reduced activity .
  • Assay Variability : Standardize enzyme inhibition assays (e.g., PDE4 IC₅₀) using recombinant proteins and control inhibitors (rolipram).
  • Structural-Activity Relationship (SAR) Studies : Compare analogs with systematic substitutions to isolate key pharmacophores .

Q. What strategies improve synthesis yield and purity?

  • Stepwise Optimization : Use Design of Experiments (DoE) to vary solvent ratios (e.g., DMF:H₂O) and reaction times.
  • Purification : Flash chromatography with gradients (e.g., 5→30% ethyl acetate in hexane) or recrystallization from ethanol.
  • Real-Time Monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track intermediates .

Q. What methodologies elucidate its mechanism of action?

  • Molecular Docking : Use software (AutoDock Vina) to model binding to PDE4 or cyclin-dependent kinases (CDKs). Prioritize poses with ΔG < -8 kcal/mol.
  • Kinase Assays : Measure IC₅₀ values against CDK2/4/6 using ATP-Glo™ luminescence.
  • Cellular Studies : Assess antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with protein expression (Western blot for p21/p53) .

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